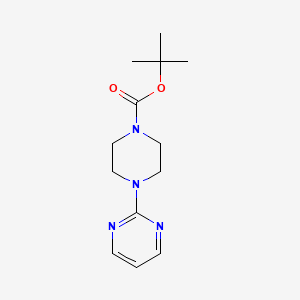

1-N-Boc-4-Pyrimidin-2-yl-piperazine

Description

Historical Context and Evolution of Piperazine (B1678402) and Pyrimidine (B1678525) Scaffolds in Pharmaceutical Design

The histories of piperazine and pyrimidine in pharmaceuticals are both rich and distinct. Piperazine, a simple six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, has a long-standing history in medicine, primarily as an anthelmintic agent. nih.govbldpharm.com Its derivatives were found to paralyze parasites, allowing the host to expel them. bldpharm.com Over time, medicinal chemists recognized the piperazine ring as a "privileged scaffold." bldpharm.comnih.gov This is due to its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and cell permeability, owing to the basic nature of its nitrogen atoms. bldpharm.comnih.gov The versatility of the piperazine moiety allows it to serve as a flexible linker or a core structure that can be readily substituted to interact with various biological targets. nih.govnih.gov

Concurrently, the pyrimidine scaffold, a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, has been a fundamental building block in medicinal chemistry for over six decades. synhet.com Its importance is underscored by its presence in the essential nucleobases of DNA and RNA (cytosine, thymine, and uracil) and in vital biomolecules like thiamine (B1217682) (Vitamin B1). synhet.comnih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, like the phenyl ring, and its capacity to form multiple hydrogen bonds, has made it a highly attractive component in drug design. chemicalbook.com This has led to its incorporation into a vast range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.govchemicalbook.commdpi.com

The evolution of these scaffolds saw a strategic shift from their use as standalone pharmacophores to their integration into more complex molecular architectures. Researchers hypothesized that by combining these two privileged structures, they could create hybrid molecules with synergistic or novel biological activities.

Current Significance of Pyrimidine-Piperazine Derivatives in Drug Discovery

The strategic combination of pyrimidine and piperazine moieties into a single molecular framework has proven to be a highly successful approach in contemporary drug discovery. These hybrid molecules often exhibit enhanced biological activity compared to their individual components. The piperazine ring typically serves as a versatile linker, connecting the pyrimidine core to other pharmacophoric fragments, thereby optimizing the molecule's interaction with its biological target.

The significance of these derivatives spans a wide spectrum of therapeutic areas. Pyrimidine-piperazine hybrids are being actively investigated and have shown promise as:

Anticancer Agents: Targeting various kinases and signaling pathways involved in tumor growth. chemicalbook.com

Antimicrobial Agents: Exhibiting activity against bacteria, fungi, and other pathogens. nih.gov

Central Nervous System (CNS) Agents: Including treatments for depression and other neurological disorders, often by targeting serotonin (B10506) and dopamine (B1211576) receptors.

Anti-inflammatory Drugs: Modulating inflammatory pathways.

The structural diversity achievable by modifying both the pyrimidine and piperazine rings allows for fine-tuning of a compound's pharmacological profile. chemicalbook.com This versatility has made the pyrimidine-piperazine scaffold a staple in the design of new chemical entities aimed at addressing previously intractable medical conditions. chemicalbook.com

Table 1: Examples of Therapeutic Areas for Pyrimidine-Piperazine Derivatives

| Therapeutic Area | Target/Mechanism of Action (Examples) | Reference |

|---|---|---|

| Oncology | Kinase Inhibition (e.g., CDK4/6, FGFR3) | chemicalbook.com |

| Infectious Diseases | DNA Intercalation, Enzyme Inhibition | nih.govnih.gov |

| Neurology | Serotonin (5-HT1A) Receptor Agonism | |

| Inflammation | p38α MAP Kinase Inhibition |

The Strategic Role of 1-N-Boc-4-Pyrimidin-2-yl-piperazine as a Key Intermediate in Chemical Synthesis

The synthesis of complex pyrimidine-piperazine derivatives requires robust and efficient chemical pathways. Central to many of these synthetic routes is the use of carefully designed building blocks. This compound has emerged as a crucial intermediate in this context. chemicalbook.com

This compound features a piperazine ring linked to a pyrimidine ring at the 2-position. Critically, one of the piperazine nitrogens is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be easily removed under acidic conditions. nih.gov

The strategic importance of this intermediate lies in its ability to facilitate the controlled, stepwise construction of more elaborate molecules. A typical synthetic strategy involves:

Initial Coupling: The synthesis often begins with a nucleophilic aromatic substitution (SNAr) reaction between a Boc-protected piperazine and an activated pyrimidine, such as 2-chloropyrimidine (B141910), to form this compound.

Deprotection: The Boc group is then selectively removed from the piperazine nitrogen, typically using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to expose a reactive secondary amine. nih.gov This step yields the 1-(pyrimidin-2-yl)piperazine core.

Functionalization: The newly exposed amine can then be reacted with a wide variety of chemical partners (e.g., alkyl halides, acyl chlorides, aldehydes for reductive amination) to attach a second, different molecular fragment.

This controlled, sequential approach is fundamental to building libraries of diverse compounds for drug screening. For example, the deprotected 1-(pyrimidin-2-yl)piperazine core is a direct precursor in the synthesis of novel monoamine oxidase (MAO) inhibitors. In these syntheses, the free piperazine nitrogen is reacted with intermediates like 2-chloro-N-substituted-acetamides to build the final, biologically active molecules. The use of this compound as the starting point ensures that the subsequent chemical modifications occur specifically at the desired nitrogen atom, preventing unwanted side reactions and simplifying purification.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate | chemicalbook.com |

| CAS Number | 780705-64-8 | chemicalbook.com |

| Molecular Formula | C₁₃H₂₀N₄O₂ | |

| Molecular Weight | 264.33 g/mol | |

| Appearance | White to light yellow powder/crystal | - |

| Key Functional Groups | Pyrimidine, Piperazine, Boc-Protecting Group | - |

The utility of this intermediate streamlines the synthetic process, making it a valuable tool for medicinal chemists exploring the vast chemical space of pyrimidine-piperazine hybrids.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEDHQBGXCVRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475013 | |

| Record name | 1-N-Boc-4-Pyrimidin-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780705-64-8 | |

| Record name | 1-N-Boc-4-Pyrimidin-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Rational Drug Design Principles for Pyrimidinyl Piperazine Scaffolds

Design Strategies for Modulating Pharmacological Target Interactions

The design of pyrimidinyl-piperazine derivatives is a strategic process aimed at fine-tuning their interactions with specific biological targets to achieve desired pharmacological effects. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the modification of the scaffold to enhance potency and selectivity. nih.govresearchgate.netnih.gov

The substitution pattern on both the pyrimidine (B1678525) and piperazine (B1678402) rings plays a crucial role in determining the target affinity and efficacy. For instance, the unsubstituted 1-(2-Pyrimidinyl)piperazine (1-PP) is a known antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. wikipedia.org It is also a major metabolite of the anxiolytic drug buspirone (B1668070). wikipedia.orgwikipedia.org

Modifications to this core structure have led to the development of compounds with varied pharmacological profiles. A notable example is the development of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an important target in the treatment of depression. nih.gov In this series, substitutions on a secondary piperazine ring were explored, leading to compounds with selective MAO-A inhibitory activity. nih.gov For example, compound 2j (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate) and 2m (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate) showed selective MAO-A inhibition with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.gov

Similarly, in the pursuit of CXCR3 chemokine antagonists, SAR studies of pyridyl-piperazinyl-piperidine derivatives demonstrated that substitution at the 2'-position of the piperazine ring had a significant effect on receptor affinity. nih.gov This optimization led to the discovery of analog 18j , which contains a 2'(S)-ethylpiperazine moiety and exhibits a potent human CXCR3 IC50 of 0.2 nM. nih.gov These examples underscore how rational modifications can precisely modulate the interaction with pharmacological targets.

| Core Scaffold | Modification | Target | Resulting Activity | Reference |

|---|---|---|---|---|

| Pyrimidinyl-piperazine | Unsubstituted (1-PP) | α2-adrenergic receptor / 5-HT1A receptor | Antagonist (Ki = 7.3–40 nM) / Partial Agonist (Ki = 414 nM) | wikipedia.org |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl piperazine-1-carbodithioate | 4-(4-nitrophenyl) substitution on secondary piperazine | Monoamine Oxidase-A (MAO-A) | Selective inhibition (IC50 = 23.10 µM) | nih.gov |

| Pyridyl-piperazinyl-piperidine | 2'(S)-ethyl substitution on piperazine | CXCR3 Receptor | Potent antagonism (IC50 = 0.2 nM) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | tert-butyl piperazine ring | PI3Kδ | High activity and selectivity (IC50 = 18 nM) | nih.gov |

Exploration of the Pyrimidine-Piperazine Motif as a Central Pharmacophore

The pyrimidine-piperazine motif is considered a central and privileged pharmacophore in drug discovery due to its structural versatility and ability to interact with numerous biological targets. researchgate.netnih.govnih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Conformational analysis and pharmacophore design for certain 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity suggested a model composed of 11 features that characterize the binding to a hypothetical receptor. nih.gov

This scaffold is a key component in a range of approved drugs, demonstrating its clinical significance. nih.govwikipedia.org For example, it forms the core of the anxiolytic buspirone, the anticancer agent dasatinib, and the antiparkinsonian agent piribedil. wikipedia.org The piperazine ring itself is the third most common nitrogen-containing heterocycle found in FDA-approved drugs. researchgate.net Its prevalence is attributed to its unique ability to modulate the physicochemical properties of a molecule, such as solubility and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profiles. nih.gov

The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing medicinal chemists to fine-tune the molecule's properties for optimal target engagement and biological performance. researchgate.net This adaptability makes the pyrimidinyl-piperazine scaffold a remarkable tool for generating diverse pharmacological agents. researchgate.netresearchgate.net

Structure-Based Drug Design Approaches for Selective Ligand Development

Structure-Based Drug Design (SBDD) and Computer-Aided Drug Design (CADD) are powerful strategies employed to develop selective ligands for specific biological targets. nih.gov These approaches rely on the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity.

In the context of pyrimidinyl-piperazine scaffolds, SBDD has been instrumental in the development of selective enzyme inhibitors. For example, in the design of novel monoamine oxidase (MAO) inhibitors, molecular docking studies were used to understand how 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioate derivatives bind to the active site of human MAO-A. nih.gov These computational studies help to visualize the binding mode and identify key interactions between the ligand and amino acid residues in the enzyme's active site, thereby guiding the design of more potent and selective compounds. nih.gov

Similarly, SBDD and docking calculations were crucial in the development of selective PI3Kδ inhibitors based on a pyrazolo[1,5-a]pyrimidine core. nih.gov These studies revealed that a tert-butyl piperazine ring showed promising potency due to its interaction with a tryptophan residue (Trp-760) in the enzyme's active site. nih.gov This structural insight led to the synthesis of compound CPL302415 (6) , which displayed high activity (IC50 of 18 nM for PI3Kδ) and excellent selectivity against other PI3K isoforms. nih.gov Such approaches, which combine computational design with chemical synthesis and biological evaluation, are essential for creating highly selective ligands and minimizing off-target effects. nih.govspirochem.com

Optimization of Drug-like Properties for Enhanced Biological Performance

A crucial aspect of drug discovery is the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as its drug-like properties. spirochem.commdpi.com The pyrimidinyl-piperazine scaffold offers a valuable platform for this optimization. The piperazine moiety, in particular, is often incorporated into drug candidates to enhance properties like aqueous solubility and metabolic stability. nih.govacs.org

Computational tools and chemoinformatics play a significant role in predicting and optimizing these properties. mdpi.com Programs like SwissADME can be used to calculate key physicochemical parameters and assess a compound's "drug-likeness" based on established guidelines such as Lipinski's Rule of Five. mdpi.comresearchgate.net For the intermediate 1-N-Boc-4-pyrimidin-2-yl-piperazine , these properties can be calculated to guide its use in further synthesis.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H20N4O2 | guidechem.com |

| Molecular Weight | 264.329 g/mol | guidechem.com |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

| XLogP3-AA | 1.3 | guidechem.com |

The process of optimizing ADME properties involves structural modifications to balance potency with a favorable pharmacokinetic profile. spirochem.comnih.gov The use of the Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen in This compound is a key synthetic strategy. acs.orgchemicalbook.com It allows for controlled, regioselective reactions on other parts of the molecule before the Boc group is removed to yield the final, active amine, which is often crucial for both biological activity and favorable pharmacokinetic characteristics. chemicalbook.com

Chemoinformatics and Library Design for Pyrimidinyl-Piperazine Analogues

Chemoinformatics provides the computational tools necessary to manage and analyze large sets of chemical data, which is essential for modern drug discovery. nih.gov One of its key applications is in the design of compound libraries for high-throughput screening (HTS). The goal of library design is to create a diverse collection of molecules that systematically explore a particular chemical space to increase the probability of discovering novel bioactive compounds. nih.gov

The compound This compound is an ideal starting material for the construction of such libraries. acs.orgchemicalbook.com Its structure contains the core pyrimidinyl-piperazine pharmacophore, and the Boc-protected nitrogen provides a stable handle for a variety of chemical transformations. chemicalbook.com By reacting this intermediate with a diverse set of building blocks, a large library of analogues can be synthesized.

Chemoinformatic methods, including quantitative structure-activity relationship (QSAR) modeling, chemical space analysis, and molecular diversity assessment, are used to guide the selection of reactants to ensure the resulting library is both diverse and focused on the desired biological targets. nih.gov This rational approach to library design, facilitated by versatile intermediates like this compound, accelerates the discovery of new lead compounds with improved therapeutic potential.

Biological Activities and Pharmacological Studies of Pyrimidinyl Piperazine Derivatives

Antineoplastic and Anticancer Potentials

Derivatives of pyrimidinyl-piperazine have demonstrated significant promise as antineoplastic and anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer signaling pathways, induction of cytotoxicity in cancer cells, and suppression of tumor growth and metastasis.

Kinase Inhibition Profiles

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidinyl-piperazine derivatives have been investigated as inhibitors of several kinases implicated in cancer progression.

Anaplastic Lymphoma Kinase (ALK): Synthesized bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines, analogs of KRCA-0008, have been studied for their structure-activity relationship with ALK. nih.govresearchgate.net One analog, a 5-trifluoromethyl-2,4-pyrimidine derivative, was found to be highly potent in both biochemical and cellular assays. nih.gov However, its in vivo efficacy in mice was lower than that of Crizotinib, which was attributed to suboptimal pharmacokinetic properties. nih.gov Molecular modeling studies have helped to explain why certain 4,6-disubstituted pyrimidine (B1678525) and 2,4-disubstituted triazine derivatives of KRCA-0008 are less potent or inactive against wild-type ALK. nih.govresearchgate.net

Activated Cdc42-Associated Kinase (ACK1): ACK1 is a non-receptor tyrosine kinase that is overexpressed or activated in various cancers, promoting cell survival and proliferation. nih.gov While specific studies on 1-N-Boc-4-pyrimidin-2-yl-piperazine are not detailed, the broader class of pyrimidinyl-piperazine derivatives has been explored for ACK1 inhibition. For instance, Vemurafenib, a known B-Raf inhibitor, also potently inhibits ACK1 in vitro with an IC50 of 19 nM. nih.gov This highlights the potential for pyrimidine-containing compounds to target ACK1.

Phosphoinositide 3-Kinase Delta (PI3Kδ): PI3Kδ is a key enzyme in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer. mdpi.com A series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective PI3Kδ inhibitors. mdpi.comnih.gov These compounds, featuring piperazine (B1678402) and piperidine (B6355638) moieties, have shown promising activity, with some exhibiting IC50 values below 100 nM. nih.gov The six-membered ring of piperazine or piperidine appears to be more favorable for PI3Kδ inhibition than five-membered rings. nih.gov Docking studies have revealed key interactions between these inhibitors and the PI3Kδ active site. nih.gov Furthermore, piperazinone-containing thieno[3,2-d]pyrimidines have been shown to be potent and selective PI3Kδ inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines. nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is a serine/threonine kinase involved in cytoskeletal dynamics and has been implicated in neurodegenerative diseases like Alzheimer's and in cancer. nih.gov A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives have been synthesized and evaluated as MARK4 inhibitors. nih.govdoaj.orgnih.gov These compounds exhibited IC50 values in the micromolar range in ATPase inhibition assays. nih.govnih.gov Molecular docking and dynamics simulations have supported the in-vitro findings, identifying key candidates with high affinity for MARK4. nih.govnih.gov

Cell Proliferation Inhibition and Cytotoxicity Against Cancer Cell Lines

Pyrimidinyl-piperazine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

A study on novel arylpiperazine derivatives revealed that the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was beneficial for anticancer activity. mdpi.com For instance, compound 8 showed potent activity against DU145 prostate cancer cells with an IC50 of 8.25 μM and exhibited marked selectivity for these cells. mdpi.com Other derivatives, such as compounds 9 and 15, displayed strong cytotoxicity against LNCaP prostate cancer cells (IC50 < 5 μM), although they also showed some toxicity towards normal prostate epithelial cells. mdpi.com

In another study, piperazine- and oxazine-linked pyrimidines were developed as inhibitors of the NF-κB p65 subunit in breast cancer cells. nih.govsemanticscholar.orgdoaj.org Compounds 3a and 5b inhibited the viability of MCF-7 breast cancer cells with IC50 values of 9.17 and 6.29 μM, respectively. nih.govdoaj.org Furthermore, a series of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives were synthesized and evaluated for their anticancer activity. nih.gov Notably, compound 6r exhibited potent inhibition of various human cancer cell lines with IC50 values ranging from 6.1 to 17 nM. nih.gov

Novel vindoline-piperazine conjugates have also been synthesized and tested against 60 human tumor cell lines. nih.govnih.gov Several of these conjugates, particularly those with a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety at position 17 of vindoline, showed significant antiproliferative effects with low micromolar GI50 values. nih.govnih.gov

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value | Reference |

| Arylpiperazine derivative 8 | DU145 (prostate) | 8.25 µM | mdpi.com |

| Arylpiperazine derivatives 9 & 15 | LNCaP (prostate) | < 5 µM | mdpi.com |

| Oxazine-pyrimidine derivative 3a | MCF-7 (breast) | 9.17 µM | nih.govdoaj.org |

| Piperazine-pyrimidine derivative 5b | MCF-7 (breast) | 6.29 µM | nih.govdoaj.org |

| Quinoxalinyl-piperazine derivative 6r | Various human cancer cells | 6.1 - 17 nM | nih.gov |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (breast) | 1.00 µM (GI50) | nih.gov |

| Vindoline-piperazine conjugate 25 | HOP-92 (non-small cell lung) | 1.35 µM (GI50) | nih.gov |

Effects on Tumor Growth and Metastatic Progression

The potential of pyrimidinyl-piperazine derivatives to inhibit tumor growth and metastasis is an active area of research. For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors suggest their potential in treating proliferative diseases. nih.gov The inhibition of the NF-κB pathway by piperazine-linked pyrimidines in breast cancer cells points towards a mechanism for controlling tumor progression, as NF-κB activation is known to promote breast cancer advancement. nih.govsemanticscholar.org While specific in vivo data on this compound is limited in the provided context, the demonstrated in vitro activities against key cancer targets and cell lines strongly support their potential to affect tumor growth and metastatic processes.

Antiviral Activities

Beyond their anticancer properties, pyrimidinyl-piperazine derivatives have emerged as promising antiviral agents, particularly against the Chikungunya virus.

Inhibition of Viral Replication

Chikungunya Virus (CHIKV): Several studies have identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as potent and selective inhibitors of CHIKV replication in vitro. nih.govresearchgate.net An optimization process starting from an initial lead compound with an EC50 of 8.68 μM led to the discovery of a more potent derivative (compound 6a) with an EC50 of 3.95 μM and a significantly improved selectivity index of over 61. nih.govresearchgate.net Further research has focused on lead optimization of piperazinyl-pyrimidine analogues, which have been shown to target the viral capping machinery (nsP1). nih.gov This has led to the identification of potent, safe, and stable lead compounds for further development. nih.gov Another approach has been the use of fragment-based drug design to identify pyrimidone inhibitors that target the nsP3 macrodomain of CHIKV, which is crucial for viral replication. plos.org Additionally, the simple piperazine molecule itself has been shown to exhibit antiviral activity against CHIKV by binding to the hydrophobic pocket of the viral capsid protein. nih.gov

| Compound/Derivative | Virus | Target | EC50 | Reference |

| N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine (1) | CHIKV | Not specified | 8.68 µM | nih.govresearchgate.net |

| Optimized pyrimidine analogue (6a) | CHIKV | Not specified | 3.95 µM | nih.govresearchgate.net |

| 2-oxo-5,6-benzopyrimidine-4-carboxylic acid | CHIKV | nsP3 macrodomain | 23 µM (IC50) | plos.org |

Anti-Infective and Antiparasitic Applications

The broad biological activity of the pyrimidinyl-piperazine scaffold extends to anti-infective and antiparasitic applications. While the provided search results primarily focus on anticancer and antiviral activities, the structural motifs present in these compounds are also found in agents with other therapeutic uses. For example, some pyrimidine and piperazine derivatives have shown good affinity towards α-glucosidase, an important target in treating type 2 diabetes. nih.gov This suggests that derivatives of this compound could be explored for a wider range of therapeutic applications. Further research is needed to fully elucidate the anti-infective and antiparasitic potential of this class of compounds.

Antituberculosis Activity Against Mycobacterium tuberculosis Strains

Several studies have highlighted the potential of pyrimidine-piperazine derivatives as antitubercular agents. A series of 1,2,4-trisubstituted piperazines, derived from resin-bound acylated dipeptides, were synthesized and tested for their activity against Mycobacterium tuberculosis strain H37Rv. nih.gov Another study focused on 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivatives and their furan (B31954) and pyrrole (B145914) analogues, with one compound, 11a , demonstrating a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain. mdpi.com This was more potent than the standard drugs pyrazinamide (B1679903) (MIC 3.125 μg/mL) and streptomycin (B1217042) (MIC 6.25 μg/mL). mdpi.com

Furthermore, research into pyrimidine analogues has identified promising candidates for antitubercular drug development. ucl.ac.uk For instance, certain derivatives of 15b showed good inhibitory activity against thymidylate kinase of M. tuberculosis (TMPKmt) with IC50 values ranging from 0.12 to 6.9 µM and a moderate whole-cell activity with a MIC of 12.5 µM. ucl.ac.uk The introduction of a halogen atom into the phenoxy part of the molecule was found to be beneficial for whole-cell antitubercular activity. ucl.ac.uk The combination of piperine, an alkaloid, with anti-TB drugs has also been explored, showing synergistic effects with rifampicin (B610482) and streptomycin against M. tuberculosis isolates. nih.gov

Table 1: Antituberculosis Activity of Selected Pyrimidine and Piperazine Derivatives

| Compound/Derivative | Target/Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1,2,4-Trisubstituted Piperazines | Mycobacterium tuberculosis H37Rv | Antitubercular Activity | Active | nih.gov |

| Compound 11a | Mycobacterium tuberculosis H37Rv | MIC | 1.6 μg/mL | mdpi.com |

| Derivatives of 15b | M. tuberculosis TMPKmt | IC50 | 0.12-6.9 µM | ucl.ac.uk |

| Derivatives of 15b | M. tuberculosis H37Rv | MIC | 12.5 µM | ucl.ac.uk |

| Piperine + Rifampicin/Streptomycin | M. tuberculosis | Synergistic Effect | Observed | nih.gov |

Broad-Spectrum Antibacterial and Antifungal Evaluations

The pyrimidinyl-piperazine scaffold has been a fruitful source of compounds with broad-spectrum antimicrobial properties. In one study, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and evaluated for their antibacterial and antifungal activities. nih.govresearchgate.netnih.gov Compounds 4b , 4d , 5a , and 5b demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.govresearchgate.netnih.gov Additionally, compounds 4a , 4d , 4e , 5c , and 5e showed significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans at the same concentration. nih.govresearchgate.netnih.gov

Other research has also confirmed the antimicrobial potential of piperazine derivatives. acgpubs.orgresearchgate.net A series of synthesized piperazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net Coumarin-piperazine ligands are also recognized for their cytotoxic activity, acting as antibacterial and antifungal agents. semanticscholar.org

Table 2: Antibacterial and Antifungal Activity of Selected Pyrimidinyl-Piperazine Derivatives

| Compound(s) | Activity Type | Tested Organisms | Concentration | Reference |

|---|---|---|---|---|

| 4b, 4d, 5a, 5b | Antibacterial | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 μg/ml | nih.govresearchgate.netnih.gov |

| 4a, 4d, 4e, 5c, 5e | Antifungal | A. niger, P. notatum, A. fumigates, C. albicans | 40 μg/ml | nih.govresearchgate.netnih.gov |

| Various Piperazine Derivatives | Antibacterial | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Not Specified | acgpubs.orgresearchgate.net |

| Various Piperazine Derivatives | Antifungal | C. albicans, A. niger, A. flavus, A. fumigatus | Not Specified | acgpubs.orgresearchgate.net |

Activity Against Parasitic Organisms (e.g., Toxoplasma gondii)

The investigation of pyrimidinyl-piperazine derivatives has extended to their potential as antiparasitic agents, particularly against Toxoplasma gondii. A novel series of quinazolin-4(3H)-one derivatives incorporating a piperazine ring and a diarylether fragment were synthesized and evaluated for their in vitro activity against T. gondii. acs.org Most of these compounds showed moderate to good effectiveness, with IC50 values ranging from 5.94 to 102.2 μM. acs.org Notably, compounds 11 and 18 were the most potent inhibitors, with IC50 values of 6.33 μM and 5.94 μM, respectively. acs.org Further studies revealed that compound 11 could inhibit both parasite invasion and replication. acs.org

The pyrimidine salvage pathway in T. gondii has been identified as a potential drug target. nih.gov Studies have shown that 5-fluoro-uracil and its derivatives are potent antimetabolites against T. gondii. nih.gov The activation of host cell P2Y receptors by pyrimidine nucleotides like UTP and UDP has also been shown to control T. gondii infection in macrophages by inducing premature egress of the parasites. nih.gov

Table 3: Anti-Toxoplasma gondii Activity of Selected Piperazine Derivatives

| Compound | Activity Metric | Result | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | IC50 | 5.94 - 102.2 μM | acs.org |

| Compound 11 | IC50 | 6.33 μM | acs.org |

| Compound 18 | IC50 | 5.94 μM | acs.org |

Central Nervous System (CNS) Activity and Neuropharmacology

Pyrimidinyl-piperazine derivatives have demonstrated significant effects on the central nervous system, with many compounds exhibiting anxiolytic, antidepressant, and neuroprotective properties.

Affinity for Serotonin (B10506) Receptors (e.g., 5-HT1A Receptor) and Neurotransmitter Modulation

The anxiolytic and antidepressant effects of many pyrimidinyl-piperazine derivatives are attributed to their interaction with serotonin receptors, particularly the 5-HT1A receptor. nih.govwikipedia.org Azapirones like buspirone (B1668070) are selective 5-HT1A receptor partial agonists. nih.govwikipedia.org The 1-(2-pyrimidinyl)piperazine (1-PP) metabolite itself acts as a partial agonist at the 5-HT1A receptor, although with lower affinity than the parent compounds. wikipedia.orgnih.gov

Numerous studies have focused on synthesizing arylpiperazine derivatives with high affinity for 5-HT1A receptors. lookchem.comnih.gov For instance, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine was found to have a very high affinity for 5-HT1A sites (Ki = 0.6 nM). nih.gov The interaction with these receptors is a key mechanism for modulating serotonergic neurotransmission. semanticscholar.orgdntb.gov.ua It has been proposed that high intrinsic activity at postsynaptic 5-HT1A receptors is crucial for maximal therapeutic benefits. wikipedia.org The development of 5-HT1A receptor full agonists like alnespirone (B145028) and eptapirone (B1662220) is an area of active research. wikipedia.org

Investigations in Neurodegenerative Disorders (e.g., Alzheimer's Disease and MARK4)

The therapeutic potential of pyrimidine-based compounds is also being explored for neurodegenerative disorders such as Alzheimer's disease (AD). researchgate.netsemanticscholar.org Microtubule Affinity-Regulating Kinase 4 (MARK4) has emerged as a promising target in AD, and pyrimidine analogues have been investigated as MARK4 inhibitors. researchgate.netnih.gov A series of 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) were identified as a promising class of compounds for developing anti-AD drugs, with in vitro inhibition of MARK4 activity at micromolar concentrations. researchgate.net Similarly, 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives have shown inhibitory potential against MARK4. nih.gov

Piperazine derivatives are also being investigated for their neuroprotective effects in AD. nih.gov Some piperazine compounds have been shown to restore long-term potentiation in hippocampal slices from a mouse model of AD. nih.gov Furthermore, pyrimidine derivatives have been developed as gamma-secretase modulators, which are involved in the production of β-amyloid peptide, a key component of the plaques found in the brains of AD patients. google.com

Table 4: Activity of Pyrimidine and Piperazine Derivatives in Neurodegenerative Disorder Models

| Compound Class | Target/Model | Activity | Reference |

|---|---|---|---|

| 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) | MARK4 | Inhibition at micromolar concentrations | researchgate.net |

| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines | MARK4 | ATPase inhibition | nih.gov |

| Piperazine derivatives | Hippocampal slices (AD mouse model) | Restoration of long-term potentiation | nih.gov |

| Pyrimidine derivatives | Gamma-secretase | Modulation | google.com |

Enzyme Inhibition Studies

The interaction of pyrimidinyl-piperazine derivatives with various enzymes has been a subject of significant research, leading to the identification of potent inhibitors for several key biological targets.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Metabolic Disorders

For instance, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives demonstrated in vitro DPP-IV inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. srce.hr Another study on different piperazine derivatives showed DPP-IV inhibitory activity between 19% and 30% at a 100 μM concentration. nih.gov

Research into other piperazine-containing structures has identified potent inhibitors. For example, a 2-benzyl-piperazine derivative was reported to have an IC50 of 19 nM. oatext.com Further modifications, such as replacing the piperazine ring with piperidine or pyrrolidine, have been explored. A 2-benzylpyrrolidine (B112527) derivative showed an IC50 of 0.3 ± 0.03 µM, while a 4-benzylpiperidine (B145979) derivative had an IC50 of 1.6 ± 0.04 µM. oatext.com A 4-amino-1-benzylpiperidine (B41602) derivative displayed an IC50 of 4 ± 0.08 µM. oatext.com These findings highlight the importance of the heterocyclic ring and its substituents in determining the inhibitory potency against DPP-IV.

Table 1: DPP-IV Inhibition by Piperazine and Related Derivatives

| Compound/Derivative Class | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| 1,4-bis(phenylsulfonyl) piperazine derivatives | 100 | 11.2 - 22.6 | - |

| Piperazine derivatives | 100 | 19 - 30 | - |

| 2-benzyl-piperazine derivative | - | - | 0.019 |

| 2-benzylpyrrolidine derivative | - | - | 0.3 ± 0.03 |

| 4-benzylpiperidine derivative | - | - | 1.6 ± 0.04 |

| 4-amino-1-benzylpiperidine derivative | - | - | 4 ± 0.08 |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD can modulate the levels of these signaling lipids, making it an attractive target for therapeutic intervention in various physiological processes.

Specific inhibitory data for this compound against NAPE-PLD has not been reported. However, a study exploring quinazoline (B50416) sulfonamide derivatives as NAPE-PLD inhibitors identified a compound containing a pyrimidine ring with an IC50 of approximately 52 μM. nih.gov This suggests that the pyrimidine moiety can be a component of NAPE-PLD inhibitors. The same study reported that a pyridazine-containing derivative had an IC50 of approximately 124 μM. nih.gov The research highlighted that a sulfonamide group and a rigid arylic side chain with a distal hydrogen-bonding function, such as that provided by a pyridyl nitrogen, are important for inhibitory activity. nih.gov

General ATPase Inhibition Assays

Adenosine triphosphatases (ATPases) are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive various cellular processes. The inhibition of specific ATPases can have significant therapeutic effects.

Currently, there is a lack of specific research data in the public domain regarding the inhibitory activity of this compound or closely related pyrimidinyl-piperazine derivatives on general or specific ATPase assays.

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of a compound is crucial for understanding its potency and efficacy at a molecular level. This typically involves determining key parameters such as the half maximal inhibitory concentration (IC50) and the half maximal effective concentration (EC50).

Determination of Half Maximal Inhibitory Concentration (IC50)

The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While specific IC50 values for this compound are not available across the studied enzyme targets, research on related pyrimidinyl-piperazine derivatives provides some insights.

In the context of monoamine oxidase (MAO) inhibition, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated. Two compounds in this series, the 4-(4-nitrophenyl)piperazine and the 4-benzhydrylpiperazine derivatives, exhibited selective MAO-A inhibitory activity with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.gov

For NAPE-PLD, a pyrimidine-containing quinazoline sulfonamide derivative was found to have an IC50 of approximately 52 μM. nih.gov

Table 2: IC50 Values of Pyrimidinyl-Piperazine Derivatives against Various Targets

| Derivative | Target | IC50 (µM) |

|---|---|---|

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | 23.10 |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | MAO-A | 24.14 |

| Pyrimidine-containing quinazoline sulfonamide | NAPE-PLD | ~52 |

Determination of Half Maximal Effective Concentration (EC50)

The EC50 value represents the concentration of a drug that gives half-maximal response. wikipedia.org It is a critical parameter for assessing the potency of an agonist in functional assays.

There is currently no publicly available scientific literature reporting the EC50 values for this compound or its close structural analogs in relevant pharmacological assays. The un-substituted 1-(2-Pyrimidinyl)piperazine is known to act as a partial agonist at the 5-HT1A receptor with a reported Emax of 54%, but a specific EC50 value is not provided in the available source. wikipedia.org

Assessment of Cytotoxicity (CC50) and Selectivity Index (SI)

A critical aspect of preclinical drug development is the assessment of a compound's cytotoxicity, often expressed as the 50% cytotoxic concentration (CC50), and its selectivity index (SI). The CC50 value indicates the concentration of a substance required to cause the death of 50% of cells in a culture, providing a measure of its general toxicity. The selectivity index, typically the ratio of the CC50 to the 50% effective concentration (EC50) or inhibitory concentration (IC50), offers insight into a compound's therapeutic window.

Despite a thorough review of scientific databases, no specific studies detailing the CC50 or SI values for This compound have been found. While research on other piperazine derivatives has reported cytotoxicity data, this information is not directly applicable to the specific compound .

In Vivo Preclinical Efficacy Studies

In vivo studies in animal models are essential for evaluating the therapeutic potential of a new chemical entity. Such studies can provide crucial information on efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

Therapeutic Outcomes in Animal Models of Disease (e.g., Type 2 Diabetes, Depression)

The piperazine and pyrimidinyl-piperazine structural motifs have been investigated in the context of both metabolic disorders and central nervous system conditions. For instance, certain tert-butyl-5-methylpyrimidin-piperazine derivatives have been synthesized and evaluated for anti-obesity activities, showing some therapeutic effects in diet-induced obesity mouse models, which is relevant to type 2 diabetes. nih.gov Additionally, various piperazine derivatives have been explored for their antidepressant-like effects in animal models. nih.govmdpi.com

However, there are no published in vivo preclinical efficacy studies for This compound in animal models of type 2 diabetes or depression. Therefore, its potential therapeutic outcomes in these disease areas remain unevaluated and unknown.

Modulation of Biological Pathways and Biomarkers (e.g., Glucagon-like Peptide-1 (GLP-1), N-Acylethanolamines (NAEs), Brain-Derived Neurotrophic Factor (BDNF), Protein Kinase A (PKA))

The potential mechanisms of action for compounds are often investigated by assessing their ability to modulate specific biological pathways and biomarkers.

Glucagon-like Peptide-1 (GLP-1): The GLP-1 pathway is a key target in the treatment of type 2 diabetes. There is no available data to suggest that This compound modulates GLP-1 or its receptor.

N-Acylethanolamines (NAEs): NAEs are a class of lipid signaling molecules with diverse biological functions. No studies have been identified that investigate the interaction of This compound with NAE metabolism or signaling.

Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA): Both BDNF and PKA are important components of pathways implicated in neuroplasticity and are often studied in the context of depression. While some piperazine derivatives are known to interact with serotonergic pathways that can influence BDNF and PKA, there is no specific evidence that This compound directly modulates either of these biomarkers.

Structure Activity Relationship Sar Analysis of Pyrimidinyl Piperazine Derivatives

Impact of Substituent Variations on Target Selectivity and Efficacy

Substituent variations on the pyrimidinyl-piperazine scaffold are a key strategy for modulating target selectivity and efficacy. The introduction of the N-Boc group in 1-N-Boc-4-pyrimidin-2-yl-piperazine is a prime example of how a single substituent can drastically alter the pharmacological profile. The parent compound, 1-(2-pyrimidinyl)piperazine, is a known metabolite of several anxiolytic drugs and exhibits affinity for multiple receptors. wikipedia.orgresearchgate.net The Boc-protected derivative, however, is generally considered a synthetic intermediate and is not expected to have significant biological activity at the same targets due to the steric hindrance and altered electronics imparted by the Boc group. nih.govresearchgate.net

In a broader context, SAR studies on various pyrimidinyl-piperazine derivatives have demonstrated that:

Substituents on the piperazine (B1678402) nitrogen can switch activity between different receptor types or subtypes. For example, the replacement of the hydrogen on the piperazine nitrogen with larger, more complex moieties is a common strategy in the development of antipsychotics, where this part of the molecule often interacts with specific subpockets of dopamine (B1211576) and serotonin (B10506) receptors. rsc.org

Substituents on the pyrimidine (B1678525) ring can also fine-tune selectivity. For instance, the addition of different groups to the pyrimidine ring can enhance affinity for a particular biological target while reducing it for others. mdpi.com

The following table summarizes the impact of N-substituents on the piperazine ring in related series, illustrating the general principles of how such modifications affect biological outcomes.

| Compound Series | N-Substituent on Piperazine | Impact on Biological Activity |

| Fluoroquinolones | Phenethyl and substituted phenethyl groups | Potency against H. pylori is highly dependent on the structure of the phenethyl unit. nih.gov |

| Oxazolidinones | Substituted pyrimidine rings | The nature and number of substituents (e.g., chlorine) on the pyrimidine ring influence antibacterial activity. mdpi.com |

| Multi-target antipsychotics | Various heterocyclic moieties | High mixed affinities for D2, 5-HT1A, 5-HT2A, and H3 receptors are achieved through specific N-substitutions. rsc.org |

Identification of Optimal Pharmacophoric Features for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrimidinyl-piperazine derivatives, the key pharmacophoric elements generally include:

A basic nitrogen center: The N-4 of the piperazine ring is often protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the target protein. nih.gov The presence of the N-Boc group in this compound removes this basic center, thus disrupting this key pharmacophoric feature.

An aromatic ring system: The pyrimidine ring serves as a key aromatic feature that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

Hydrogen bond acceptors: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, further anchoring the ligand in the binding site.

Pharmacophore models for various targets have been developed based on the pyrimidinyl-piperazine scaffold. For instance, in the context of antipsychotic drug design, the arylpiperazine moiety is a well-established pharmacophore that allows for interaction at the orthosteric site of dopaminergic and serotoninergic receptors. nih.gov

Optimization Strategies Based on SAR for Lead Compound Development

SAR data is instrumental in guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this compound typically serves as a starting material or intermediate, with the Boc group being removed at a later stage to unmask the reactive secondary amine. nih.govresearchgate.net

Optimization strategies based on the pyrimidinyl-piperazine scaffold often involve:

Modification of the N-substituent on the piperazine: As discussed, this is a primary site for modification to enhance potency and selectivity. The Boc group in this compound can be deprotected and then reacted with a variety of substituents to generate a library of compounds for screening.

Substitution on the pyrimidine ring: Introducing different functional groups on the pyrimidine ring can improve target engagement and pharmacokinetic properties.

Bioisosteric replacement: Replacing the pyrimidine ring with other heterocyclic systems can lead to improved properties.

The following table outlines common optimization strategies and their rationales in the context of pyrimidinyl-piperazine derivatives.

| Optimization Strategy | Rationale | Example from Related Compounds |

| Removal of Boc group and N-alkylation/arylation | To introduce a basic center and explore interactions with the target protein. | Synthesis of various antipsychotic agents where the piperazine nitrogen is substituted with larger moieties. rsc.org |

| Substitution on the pyrimidine ring | To enhance binding affinity and selectivity. | Introduction of chloro and amino groups on the pyrimidine ring of oxazolidinone derivatives to improve antibacterial activity. mdpi.com |

| Introduction of chiral centers | To improve stereospecific interactions with the target. | Synthesis of chiral pyrimidinyl-piperazine carboxamides as potent α-glucosidase inhibitors. nih.gov |

Conformational Preferences and Their Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. The piperazine ring can exist in chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The orientation of substituents on the piperazine ring (axial vs. equatorial) can significantly impact biological activity.

For 1-acyl and 1-aryl 2-substituted piperazines, studies have shown a preference for the axial conformation. nih.gov This axial orientation can place key functional groups in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other potent drugs. For instance, in a study of α7 nicotinic acetylcholine receptor agonists, the axial orientation of a substituent on the piperazine ring was found to place the basic and pyridyl nitrogens in an orientation that closely mimics nicotine. nih.gov

Computational and in Silico Approaches in the Study of Pyrimidinyl Piperazine Compounds

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking studies are instrumental in elucidating the binding modes of pyrimidinyl-piperazine derivatives with their target proteins. These studies can predict the specific amino acid residues within the binding pocket that interact with the ligand. For instance, in studies of similar piperazine-pyrimidine hybrids, docking has revealed key hydrogen bonds and hydrophobic interactions that are critical for binding. researchgate.net The pyrimidine (B1678525) ring and other functional groups on the piperazine (B1678402) scaffold often play a significant role in forming these interactions. nih.gov

In the context of 1-N-Boc-4-pyrimidin-2-yl-piperazine, molecular docking would predict how the pyrimidine and piperazine moieties, along with the bulky tert-butyloxycarbonyl (Boc) group, fit into a specific protein's active site. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the piperazine ring can adopt various conformations to optimize its fit. The Boc group, being large and hydrophobic, would likely occupy a hydrophobic pocket within the receptor.

Assessment of Binding Affinities and Orientations

Beyond just predicting the binding pose, molecular docking algorithms use scoring functions to estimate the binding affinity of a ligand for a protein. These scores, often expressed in kcal/mol, provide a relative ranking of different compounds' potential efficacy. A lower docking score generally indicates a more favorable binding interaction. For example, in the development of piperazine-pyrimidine-pyrazole hybrids as anti-tubercular agents, docking scores were used to correlate with the minimum inhibitory concentration (MIC) values, showing that a better docking score often translated to higher biological activity. researchgate.net

| Parameter | Description | Significance in Docking Studies |

| Binding Energy (kcal/mol) | Estimated free energy of binding between the ligand and the protein. | A lower value suggests a stronger and more stable interaction. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for specificity and anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Contribute significantly to the overall binding affinity. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Important for the overall shape complementarity and stability of the complex. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

Analysis of Ligand-Target Complex Stability and Dynamics

MD simulations are employed to assess the stability of the ligand-protein complex predicted by molecular docking. nih.govrsc.org By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and move over a period of nanoseconds or even microseconds. These simulations can confirm whether the initial docked pose is stable or if the ligand reorients within the binding site. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a common metric to evaluate the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is likely to be persistent. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic structure of molecules. researchgate.net For pyrimidine-containing compounds, DFT calculations can be used to determine various properties such as molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. aimspress.comnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and significant charge transfer interactions within the molecule. researchgate.netnih.gov In the context of pyrimidinyl-piperazine derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these quantum chemical parameters. irjweb.comcolab.ws For instance, analysis of related heterocyclic systems shows that the distribution of HOMO and LUMO orbitals can reveal potential sites for electrophilic and nucleophilic attacks, which is fundamental to understanding potential interactions with biological targets. irjweb.comresearchgate.net A lower energy gap in compounds like pyrimidinyl-piperazines often correlates with potential biological activity, as it facilitates interactions with the active sites of enzymes or receptors. researchgate.netnih.gov

| Parameter | Significance | Typical Implication for Pyrimidinyl-Piperazine Compounds |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Represents the electron-donating ability of a molecule. | A higher EHOMO value indicates a greater propensity to donate electrons to an appropriate acceptor molecule. irjweb.com |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of a molecule. | A lower ELUMO value indicates a greater capacity to accept electrons. irjweb.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. | A small energy gap suggests higher chemical reactivity and lower kinetic stability, implying potential for significant biological activity. researchgate.netnih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in the early phases of drug discovery, designed to filter out candidate compounds that are likely to fail in later clinical stages due to poor pharmacokinetic profiles. nih.gov These computational models assess the properties that govern a drug's journey through the body: its absorption into the bloodstream, distribution to various tissues, metabolism into other compounds, and eventual excretion. nih.gov For pyrimidinyl-piperazine derivatives, predicting ADME properties helps to evaluate their potential for oral bioavailability and to identify any potential liabilities, such as poor absorption or rapid metabolism, that could hinder their therapeutic efficacy. mdpi.comnih.gov

Computational Drug-likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often guided by a set of rules, most famously Lipinski's Rule of Five. lindushealth.comnumberanalytics.com This rule establishes four simple physicochemical parameters that are common among the majority of orally administered drugs. youtube.comdrugbank.com A compound is considered to have good drug-like properties if it does not violate more than one of these rules. drugbank.cometflin.com

For pyrimidinyl-piperazine derivatives, computational tools are used to calculate these parameters. mdpi.comnih.gov Adherence to Lipinski's rules suggests that a compound like this compound is more likely to have favorable absorption and permeability characteristics, which are essential for oral bioavailability. nih.govlindushealth.com

| Parameter | Lipinski's Rule | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Daltons | Affects diffusion and permeability across biological membranes. numberanalytics.com |

| Log P (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity, which influences solubility and membrane permeability. numberanalytics.com |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility in water and membrane penetration. numberanalytics.com |

| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and the energy required for desolvation to cross membranes. numberanalytics.com |

Virtual Screening for Toxicity Profiling

Beyond efficacy, the safety of a drug candidate is paramount. Virtual or in silico toxicity profiling uses computational models to predict the potential adverse effects of a compound before it is synthesized and tested in a lab. nih.gov This process involves screening the chemical structure against databases of known toxicophores (chemical fragments associated with toxicity) and predictive models for various toxicity endpoints. nih.gov

For pyrimidinyl-piperazine compounds, this screening can identify potential risks such as cytotoxicity, mutagenicity, carcinogenicity, or hepatotoxicity. nih.govnih.gov By identifying potential hazards early, researchers can modify the compound's structure to mitigate these risks or deprioritize compounds that are likely to be toxic. This proactive approach helps to focus resources on safer and more promising drug candidates. nih.govresearchgate.net

| Toxicity Endpoint | Description | Importance in Drug Development |

|---|---|---|

| Cytotoxicity | The quality of being toxic to cells. | Predicts general cellular damage and is a primary indicator of toxicity. nih.gov |

| Mutagenicity | The capacity to induce genetic mutations. | Essential for assessing the risk of cancer and heritable diseases. |

| Hepatotoxicity | Chemical-driven liver damage. | A major reason for drug withdrawal from the market. |

| Carcinogenicity | The ability to cause cancer. | A critical long-term toxicity concern for any new therapeutic agent. |

| hERG Inhibition | Blockade of the hERG potassium channel. | Predicts the risk of drug-induced cardiac arrhythmias (long QT syndrome). |

Pharmacokinetics and Metabolism of Pyrimidinyl Piperazine Derivatives

Disposition Studies

Disposition studies investigate how a chemical is absorbed, distributed, metabolized, and excreted. For pyrimidinyl-piperazine derivatives, the focus has been on their distribution throughout the body and their interaction with plasma proteins.

Pyrimidinyl-piperazine derivatives demonstrate extensive tissue distribution after entering the systemic circulation. nih.gov A key feature of 1-(2-pyrimidinyl)-piperazine (1-PP), a common metabolite of drugs like buspirone (B1668070), is its ability to effectively penetrate the blood-brain barrier and accumulate in the central nervous system. nih.govnih.govnih.gov

Following oral administration of its parent drug, buspirone, 1-PP is found in significant quantities in various body tissues. wikipedia.org Research in rat models has shown that 1-PP is highly concentrated in the brain. wikipedia.orgwikipedia.org The brain-to-plasma concentration ratio for 1-PP has been measured to be approximately 5 at the time of its maximum concentration, indicating a strong preference for brain tissue over blood plasma. wikipedia.org This high concentration in the brain is pharmacologically significant, as it allows the metabolite to exert its own effects on neural circuits. nih.govwikipedia.org The area under the curve (A.U.C.), a measure of total drug exposure over time, for 1-PP in the brain can be about twice that of its parent compounds. nih.govnih.gov

Table 1: Tissue Distribution of 1-(2-pyrimidinyl)-piperazine (1-PP) in Rats

| Parameter | Finding | Reference |

|---|---|---|

| Brain-to-Plasma Ratio (at Cmax) | ~5 | wikipedia.org |

| Brain A.U.C. vs. Parent Drug A.U.C. | Approximately 2x higher than buspirone | nih.govnih.gov |

| Status in Brain | Considered a major metabolite found in rat brains | wikipedia.org |

Plasma protein binding is a critical pharmacokinetic parameter that affects a compound's distribution and availability to its target sites. For the parent drug buspirone, which metabolizes into 1-PP, plasma protein binding is high, reported to be between 86% and 95%. However, specific quantitative data regarding the plasma protein binding characteristics of 1-(2-pyrimidinyl)-piperazine itself are not extensively detailed in the available research.

Metabolic Fate and Pathways

The biotransformation of pyrimidinyl-piperazine derivatives is a multi-step process involving several key enzymatic reactions, primarily occurring in the liver.

Phase I metabolism introduces or exposes functional groups on a compound, typically through oxidation, reduction, or hydrolysis. For many therapeutic agents, the formation of the 1-aryl-piperazine moiety, such as 1-PP, occurs via CYP3A4-dependent N-dealkylation of the parent drug. nih.gov This process involves the cleavage of an alkyl group from a nitrogen atom within the piperazine (B1678402) structure. nih.gov

Once formed, 1-(2-pyrimidinyl)-piperazine itself undergoes further Phase I metabolism. The primary oxidative transformation for 1-PP is aromatic hydroxylation. nih.govwikipedia.org This reaction adds a hydroxyl group to the pyrimidine (B1678525) ring, a process that increases the water solubility of the compound and facilitates its eventual excretion. wikipedia.org

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of pyrimidinyl-piperazine derivatives. nih.govwikipedia.org Two isozymes, in particular, play distinct and crucial roles:

CYP3A4 : This enzyme is primarily responsible for the metabolism of many parent drugs into their pyrimidinyl-piperazine metabolites. nih.gov For instance, CYP3A4 mediates the N-dealkylation of buspirone to form 1-PP. The activity of CYP3A4 can be influenced by various factors, leading to individual variability in the formation rate of 1-PP. nih.gov

CYP2D6 : After 1-PP is formed, it becomes a substrate for CYP2D6. nih.govwikipedia.org This enzyme catalyzes the subsequent hydroxylation of 1-PP to form 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP). wikipedia.org Studies using human liver microsomes have confirmed that CYP2D6 is the primary enzyme responsible for this conversion, and its activity can be significantly inhibited by quinidine (B1679956), a known CYP2D6 inhibitor. wikipedia.org The polymorphic nature of CYP2D6 means that metabolic rates can vary significantly among individuals. nih.govwikipedia.org

Table 2: Cytochrome P450 Involvement in Pyrimidinyl-Piperazine Metabolism

| Enzyme | Role | Substrate(s) | Metabolic Reaction | Reference |

|---|---|---|---|---|

| CYP3A4 | Metabolite Formation | Buspirone, Nefazodone, etc. | N-dealkylation | nih.gov |

| CYP2D6 | Metabolite Biotransformation | 1-(2-pyrimidinyl)-piperazine (1-PP) | Aromatic Hydroxylation | nih.govwikipedia.org |

The primary metabolite of 1-PP has been identified and characterized as 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP). wikipedia.org This compound is formed through the CYP2D6-catalyzed hydroxylation of the pyrimidine ring. wikipedia.org The formation of HO-1-PP follows Michaelis-Menten kinetics, with a reported Kₘ of 171 µM and a Vₘₐₓ of 313 pmol/min/mg protein in human liver microsomes. wikipedia.org

Table 3: Major Metabolites in the Pyrimidinyl-Piperazine Pathway

| Parent Compound(s) | Major Active Metabolite | Metabolite of the Metabolite | Reference |

|---|---|---|---|

| Buspirone, Gepirone, Tandospirone, etc. | 1-(2-pyrimidinyl)-piperazine (1-PP) | 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP) | wikipedia.org |

Clearance Mechanisms and Excretion Pathways

Metabolic Clearance:

The primary mechanism for the clearance of many pyrimidinyl-piperazine derivatives is hepatic metabolism. The cytochrome P450 (CYP) enzyme system plays a crucial role in this process. For instance, 1-(2-pyrimidinyl)-piperazine (1-PP), a major metabolite of drugs like buspirone, undergoes hydroxylation to form 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP). nih.gov This metabolic conversion is specifically catalyzed by the polymorphic enzyme CYP2D6. nih.gov The inhibition of this enzyme by agents like quinidine can significantly reduce the formation of the hydroxylated metabolite. nih.gov

Studies in human liver microsomes have elucidated the kinetics of this metabolic pathway, demonstrating a Michaelis-Menten profile. nih.gov This indicates that the rate of metabolism is dependent on the concentration of the substrate, 1-PP.

Pharmacokinetic Parameters in Animal Models:

Preclinical studies in rats have provided valuable insights into the clearance of pyrimidinyl-piperazine derivatives. Following intravenous administration, buspirone is rapidly cleared from the blood. tandfonline.com Its metabolite, 1-PP, exhibits a longer half-life. tandfonline.comnih.gov Notably, at least 26% of an administered dose of buspirone is converted to 1-PP. nih.gov

| Compound | Clearance (ml/min) | Terminal Elimination Half-life (min) |

|---|---|---|

| Buspirone | 13.1 | 25 |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | 8.2 | 79 |

Excretion:

The final elimination of pyrimidinyl-piperazine derivatives and their metabolites occurs through both renal and fecal excretion. For buspirone, a significant portion of its metabolites is excreted in the urine (29–63%) and feces (18–38%). wikipedia.org The parent drug, piperazine, when used as an anthelmintic, is also eliminated from the body via the stool after paralyzing the worms. mayoclinic.org

The specific contribution of each excretion pathway can be influenced by the physicochemical properties of the individual compounds, such as their polarity and molecular weight, which are altered through metabolism.

Q & A

Q. Table 1: Reaction Optimization Data ()

| Condition | Reagents | Yield Improvement |

|---|---|---|

| Nucleophilic Substitution | NaCNBH₃ in ethanol | +15% |

| Boc Protection | (Boc)₂O, K₂CO₃ in CH₃CN | +20% |

Advanced: How does the pyrimidin-2-yl group influence receptor binding selectivity?

Answer:

- 5-HT₁ₐ Receptor : The pyrimidine nitrogen forms hydrogen bonds with Asp116 in the transmembrane domain, enhancing affinity .

- MAO-A Inhibition : Pyrimidine’s electron-withdrawing effects stabilize transition states in enzyme active sites (IC₅₀ = 23–24 µM in MAO-A) .

- Contradictory Data : Some studies suggest the Boc group sterically hinders binding, while others note improved metabolic stability .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Answer:

- Computational Docking : Compare ligand-receptor interactions using tools like AutoDock (e.g., CYP2D6/3A4 binding in ) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish steric vs. electronic effects .

- Metabolic Profiling : Use hepatic microsomes to assess if Boc deprotection in vivo alters activity .

Advanced: What are the ADME properties of this compound?

Answer:

- Metabolism : Primarily hydroxylated at the pyrimidine 5′-position by CYP3A4/2D6, with minor amide hydrolysis .

- Excretion : Renal clearance dominates in humans (87% urinary recovery) .

- Bioavailability : Moderate (50–60% in rats) due to high solubility (LogP = 2.1) and P-gp efflux avoidance .

Advanced: How to design SAR studies for derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.